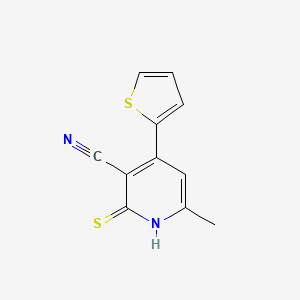

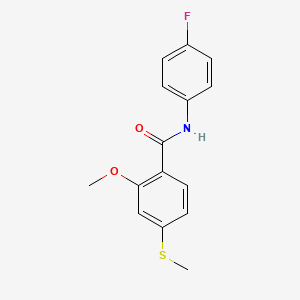

![molecular formula C15H13N3O4 B5706181 N-[2-(aminocarbonyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5706181.png)

N-[2-(aminocarbonyl)phenyl]-2-methyl-3-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The amide group is attached to another benzene ring through a nitrogen atom. The molecule also contains a nitro group (-NO2) and a methyl group (-CH3) attached to the second benzene ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate benzene derivative with an amide group. This could potentially be achieved through a number of methods, such as nucleophilic substitution or addition-elimination reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two benzene rings, one of which is substituted with a nitro group and a methyl group. The other benzene ring is attached to an amide group .Chemical Reactions Analysis

As a benzamide derivative, this compound could potentially undergo a variety of chemical reactions. For example, the nitro group could be reduced to an amine group, or the methyl group could be oxidized .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could make the compound more reactive, while the amide group could influence its solubility .Aplicaciones Científicas De Investigación

- N-(2-(aminocarbonyl)phenyl)-2-methyl-3-nitrobenzamide exhibits potential as an anticancer agent . Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell growth and inducing apoptosis. Further studies explore its mechanism of action and potential for targeted therapies .

- Derivatives of this compound have been synthesized and screened for their anti-HIV activity . For instance, 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were evaluated against HIV-1 and HIV-2 strains. These investigations aim to identify potential drug candidates for combating HIV infections .

- Researchers have employed N-(2-(aminocarbonyl)phenyl)-2-methyl-3-nitrobenzamide as a chemical probe to study cellular processes. Its interactions with specific proteins or enzymes provide insights into biological pathways, protein–ligand binding, and cellular responses .

- The compound’s unique structure makes it useful in catalytic reactions . For example, it has been employed in protodeboronation reactions, where boronate complexes are formed. These reactions have applications in organic synthesis and the construction of complex molecules .

- Computational studies utilize this compound to develop pharmacophore models . By understanding its binding interactions with target proteins, researchers can design novel drug candidates with improved selectivity and efficacy .

- N-(2-(aminocarbonyl)phenyl)-2-methyl-3-nitrobenzamide is part of a collection of rare and unique chemicals provided to early discovery researchers. Its inclusion in chemical libraries allows scientists to explore its properties and potential applications in drug discovery .

Anticancer Research

Anti-HIV Activity

Chemical Biology

Catalysis and Organic Synthesis

Pharmacophore Design

Chemical Library Screening

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-(2-carbamoylphenyl)-2-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4/c1-9-10(6-4-8-13(9)18(21)22)15(20)17-12-7-3-2-5-11(12)14(16)19/h2-8H,1H3,(H2,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWICSBWTXTOAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC=C2C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-carbamoylphenyl)-2-methyl-3-nitrobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5706103.png)

![2-(2-thienyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5706111.png)

![2-[2-(4-bromobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B5706140.png)

![1-(2-furylmethyl)-5-{[(2-thienylmethyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5706159.png)

![5-bromo-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}nicotinamide](/img/structure/B5706185.png)

![2-methyl-3-phenyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5706190.png)